Lanabecestat - 1383984-21-1

Lanabecestat

Catalog Number: EVT-8214821
CAS Number: 1383984-21-1
Molecular Formula: C26H28N4O
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lanabecestat is under investigation in clinical trial NCT03499041 (A Study of LY3314814 in Participants With Liver Impairment).
Classification

Lanabecestat is classified as a BACE1 inhibitor, a category of drugs aimed at modulating the amyloidogenic pathway involved in the production of amyloid-beta peptides. By inhibiting BACE1, lanabecestat aims to decrease the formation of amyloid plaques, which are hallmark features of Alzheimer’s disease .

Synthesis Analysis

Methods and Technical Details

The synthesis of lanabecestat involves several key steps, prominently utilizing the Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction was optimized for scalability and efficiency during the drug's development phase. Notably, a stable crystalline diethanolamine boronic ester was employed to facilitate the reaction, which hydrolyzes under specific conditions to release diethanolamine that plays a crucial role in the catalytic process .

The synthesis route includes:

  • Initial formation of key intermediates through directed ketal hydrogenation.
  • Suzuki coupling to form the core structure of lanabecestat.
  • Crystallization processes that ensure high purity and yield of the final product .
Molecular Structure Analysis

Structure and Data

Lanabecestat has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory action on BACE1. The molecular formula is C24H28N4O3C_{24}H_{28}N_4O_3, and its molecular weight is approximately 420.50 g/mol. The structure features:

  • A central imidazole ring.
  • Multiple aromatic systems.
  • Functional groups that enhance solubility and bioavailability.

The three-dimensional conformation of lanabecestat allows it to effectively bind to the active site of BACE1, inhibiting its enzymatic activity .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving lanabecestat is its interaction with BACE1. Upon administration, lanabecestat binds to the active site of BACE1 through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding prevents the cleavage of amyloid precursor protein (APP), subsequently reducing the production of amyloid-beta peptides.

The synthesis reactions also include:

  • Hydrogenation reactions for intermediate formation.
  • Coupling reactions that are critical for building the complex structure of lanabecestat .
Mechanism of Action

Process and Data

Lanabecestat functions primarily as a competitive inhibitor of BACE1. Its mechanism involves:

  1. Binding: Lanabecestat selectively binds to the active site of BACE1.
  2. Inhibition: This binding inhibits the enzyme's ability to cleave APP into amyloid-beta peptides.
  3. Reduction: The inhibition leads to decreased levels of amyloid-beta in cerebrospinal fluid and brain tissue, potentially mitigating Alzheimer's disease progression.

Pharmacokinetic studies indicate that lanabecestat has a slow off-rate from BACE1, with an estimated half-life of approximately 9 hours, allowing for sustained inhibition over time .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lanabecestat is typically presented as a white to off-white solid.
  • Solubility: It demonstrates good solubility in aqueous solutions at neutral pH (approximately 1.6 mM) which is advantageous for oral administration.

Chemical Properties

  • Stability: The compound exhibits stability under various conditions but must be handled with care to maintain purity.
  • Reactivity: As a small molecule with multiple functional groups, it can participate in various chemical reactions typical for organic compounds.

Relevant data from studies indicate that lanabecestat maintains a favorable pharmacokinetic profile suitable for clinical use .

Applications

Scientific Uses

Lanabecestat has been primarily investigated for its application in treating Alzheimer's disease through clinical trials. It has shown promise in:

  • Reducing cerebrospinal fluid amyloid-beta levels.
  • Potentially improving cognitive outcomes in patients with mild cognitive impairment associated with Alzheimer’s disease.

Despite initial optimism, clinical trials have faced challenges; notably, some trials were discontinued due to interim analyses indicating futility in meeting primary endpoints related to cognitive improvement . This highlights the complexities involved in developing effective therapies for neurodegenerative diseases.

Biochemical Mechanisms of BACE1 Inhibition

Structural Interaction with the BACE1 Active Site

Lanabecestat (AZD3293/LY3314814) is a potent, small-molecule inhibitor targeting the catalytic domain of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme features a bilobal aspartic protease structure with a substrate-binding cleft accommodating up to 11 amino acid residues. Key catalytic motifs include the DTGS (residues 93–96) and DSGT (residues 289–292) domains, centered on a catalytic dyad of aspartic acid residues (Asp32 and Asp228). Lanabecestat binds competitively to this active site, forming hydrogen bonds with Asp32 and Asp228, which disrupts substrate recognition and catalytic function [5] [8].

The inhibitor’s bicyclic iminohydantoin scaffold optimizes interactions with BACE1 subpockets (S1–S4 and S1'–S4'). Crystallographic analyses confirm that lanabecestat stabilizes the "flap" region (residues 68–77) in a closed conformation, preventing access to amyloid precursor protein (APP) [5] [10]. Its binding affinity is characterized by an in vitro half-maximal inhibitory concentration (IC₅₀) of 0.6 nM for BACE1 and 0.9 nM for BACE2, indicating non-selective inhibition but high potency [4] [5].

Table 1: Structural Binding Characteristics of Lanabecestat

ParameterValueMethod
BACE1 IC₅₀0.6 nMFluorescence assay
BACE2 IC₅₀0.9 nMFluorescence assay
Catalytic dyad interactionAsp32, Asp228X-ray crystallography
Key subpockets occupiedS1–S4, S1'–S4'Molecular docking

Molecular Dynamics of Aβ Precursor Protein Cleavage Inhibition

Molecular dynamics simulations reveal that lanabecestat induces conformational rigidity in BACE1, reducing the flexibility of the active site. The 10s loop (residues 9–14), critical for substrate recruitment, shifts toward a semi-open state upon inhibitor binding, further hindering APP docking [8] [10]. GastroPlus® modeling demonstrates that lanabecestat maintains inhibitory efficacy across physiological pH gradients (pH 3.0–7.4), crucial given BACE1’s endolysosomal localization where APP cleavage occurs [1]. This pH resilience is attributed to the compound’s low pKa (3.7), ensuring protonation and ionic bonding with catalytic aspartates even in neutral environments [1].

Downstream Effects on Amyloid-β Peptide Production

By inhibiting BACE1, lanabecestat suppresses the rate-limiting step in amyloid-β (Aβ) genesis: cleavage of APP into soluble APPβ (sAPPβ) and C99 fragment. Subsequent γ-secretase processing of C99 yields neurotoxic Aβ peptides (Aβ₄₀, Aβ₄₂). Pharmacodynamic assessments in humans show:

  • >70% reduction in plasma Aβ₄₀/Aβ₄₂ within 24 hours post-dosing [1] [4]
  • 58–73% decrease in cerebrospinal fluid (CSF) Aβ₄₀ and 51–66% decrease in Aβ₄₂ at therapeutic doses (20–50 mg/day) [4] [7]

Concomitantly, lanabecestat redirects APP processing toward the non-amyloidogenic pathway, elevating α-secretase-derived sAPPα by 15–30% in CSF [7]. This substrate switching corroborates target engagement and aligns with the amyloid cascade hypothesis.

Table 2: Lanabecestat-Induced Changes in Aβ Biomarkers

BiomarkerChange vs. BaselineTissue/BiofluidDose/Duration
Aβ₄₀↓73%CSF50 mg/day, 18 months
Aβ₄₂↓66%CSF50 mg/day, 18 months
sAPPβ↓80%Plasma50 mg single dose
sAPPα↑25%CSF50 mg/day, 12 months

Cross-Species Validation of Target Engagement

Lanabecestat’s ability to engage BACE1 and reduce Aβ has been validated across preclinical models:

  • Transgenic mice: Robust reduction of brain Aβ₄₀/Aβ₄₂ (>80%) and plaque burden, correlating with improved cognitive performance in Morris water maze tests [4] [8].
  • Guinea pigs: Dose-dependent suppression of plasma and CSF Aβ, with 90% inhibition at 150 mg/kg doses [1].
  • Canine models: Significant Aβ reduction in cerebrospinal fluid (50–70%) and brain tissue, confirming blood-brain barrier penetration (Caco-2 Papp = 34.8 × 10⁻⁶ cm/s) [1] [4].
  • Non-human primates: Sustained Aβ suppression (>70%) with once-weekly dosing, demonstrating prolonged target occupancy [2].

These interspecies consistencies underpin the translation of lanabecestat’s mechanism to human trials, where biomarker efficacy (CSF Aβ reduction, florbetapir-PET amyloid clearance) confirmed BACE1 engagement despite clinical inefficacy in symptomatic Alzheimer’s disease [7] [9].

Properties

CAS Number

1383984-21-1

Product Name

Lanabecestat

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m0/s1

InChI Key

WKDNQONLGXOZRG-BOPKNSRXSA-N

SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2

Canonical SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2

Isomeric SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.